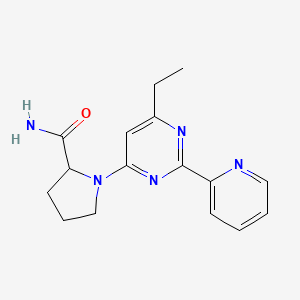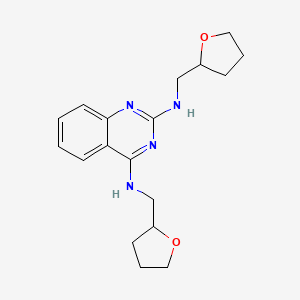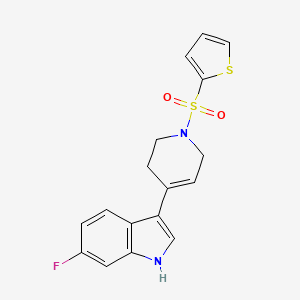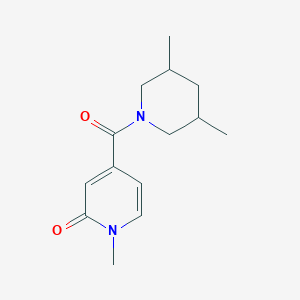![molecular formula C15H19N3OS B7553568 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a benzimidazole-based molecule that exhibits interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes involved in cellular processes. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone exhibits interesting biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for anti-cancer therapy. Additionally, this compound exhibits strong fluorescence properties, which makes it an ideal candidate for cellular imaging.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone in lab experiments include its strong fluorescence properties, which make it an ideal candidate for cellular imaging. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for anti-cancer therapy. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone. One potential direction is to investigate its potential as an anti-cancer agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound. Finally, this compound has potential applications in the field of cellular imaging, and further research is needed to explore its potential in this area.
Conclusion:
In conclusion, 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone is a benzimidazole-based molecule that exhibits interesting biochemical and physiological effects. This compound has potential applications in various fields, including anti-cancer therapy and cellular imaging. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in these areas.
Synthesis Methods
The synthesis of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone involves the reaction of 1-(2-methylsulfanyl-ethyl)-4-(1H-benzimidazol-2-yl)piperidine with acetyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product in good yields and high purity.
Scientific Research Applications
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for imaging of live cells. This compound exhibits strong fluorescence properties, which makes it an ideal candidate for cellular imaging. Additionally, this compound has been investigated for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-20-10-14(19)18-8-6-11(7-9-18)15-16-12-4-2-3-5-13(12)17-15/h2-5,11H,6-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWOKOJMWCEEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanamine;hydrochloride](/img/structure/B7553496.png)
![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)


![5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7553522.png)

![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)

![2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)
![1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B7553567.png)
![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)

![1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7553594.png)